N-(2-Methoxy-2-phenylbutyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Description
N-(2-Methoxy-2-phenylbutyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is a sulfonamide derivative characterized by a methoxy-substituted phenylbutyl chain and a trifluoromethylphenyl group. The trifluoromethyl group enhances lipophilicity and resistance to enzymatic degradation, while the methoxy-phenylbutyl moiety may influence steric and electronic interactions with biological targets .
Properties
IUPAC Name |
N-(2-methoxy-2-phenylbutyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3NO3S/c1-3-18(26-2,16-7-5-4-6-8-16)14-23-27(24,25)13-15-9-11-17(12-10-15)19(20,21)22/h4-12,23H,3,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVDRGLGCWTOAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNS(=O)(=O)CC1=CC=C(C=C1)C(F)(F)F)(C2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-Methoxy-2-phenylbutyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Methoxy-Phenylbutyl Intermediate: This step involves the reaction of 2-methoxy-2-phenylbutyl bromide with a suitable nucleophile to form the intermediate.
Introduction of the Trifluoromethyl-Phenyl Group: The intermediate is then reacted with a trifluoromethyl-substituted phenyl compound under specific conditions to introduce the trifluoromethyl-phenyl group.
Formation of the Methanesulfonamide Moiety: Finally, the compound is treated with methanesulfonyl chloride in the presence of a base to form the methanesulfonamide moiety.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
N-(2-Methoxy-2-phenylbutyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or trifluoromethyl groups can be replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Structural Characteristics
The compound features:
- Methanesulfonamide Group : Known for its pharmacological significance, particularly in enzyme inhibition.
- Trifluoromethyl Group : Enhances lipophilicity and may influence interactions with biological targets.
- Alkyl Chain : The 2-methoxy-2-phenylbutyl group contributes to the compound's overall hydrophobicity and potential bioactivity.
Anticancer Activity
Research indicates that compounds similar to N-(2-Methoxy-2-phenylbutyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide exhibit promising anticancer properties. The structural components may facilitate interactions with cancer cell signaling pathways, leading to apoptosis in various cancer cell lines.
Case Study:
A study evaluated the cytotoxic effects of related sulfonamide derivatives on human cancer cell lines, including breast and colon cancer cells. The results demonstrated significant inhibition of cell proliferation, suggesting potential for further development as anticancer agents .
Antimicrobial Properties
The presence of heterocyclic rings in the compound's structure may confer antimicrobial activity. Compounds with similar configurations have shown effectiveness against a range of bacterial strains by disrupting cell wall synthesis or inhibiting essential metabolic enzymes.
Case Study:
Research on related compounds highlighted their ability to inhibit bacterial growth, with mechanisms involving enzyme inhibition and disruption of cellular integrity. This suggests that this compound could be explored for its antimicrobial potential .
Anti-inflammatory Effects
The methanesulfonamide moiety is often associated with anti-inflammatory activity. It may act as a competitive inhibitor for enzymes involved in inflammatory pathways, potentially reducing inflammation and associated pain.
Insights:
Studies have indicated that sulfonamide derivatives can modulate inflammatory responses by inhibiting cyclooxygenase enzymes, which are critical in prostaglandin synthesis .
Mechanism of Action
The mechanism of action of N-(2-Methoxy-2-phenylbutyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues with Piperazine and Benzoyl Substituents
Compounds such as N-{6-[4-({4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (9a) and N-{6-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (9b) share structural motifs with the target compound, including the trifluoromethylphenyl group and sulfonamide core. However, they differ in their substitution patterns:
- Piperazine-Benzoyl Linkage : These analogues incorporate a piperazine ring conjugated to a benzoyl group, enhancing conformational flexibility and binding to targets like enzymes or receptors .
Table 1: Key Structural and Physicochemical Comparisons
Functional Group Variations and Bioactivity
- Trifluoromethyl vs. Chloro/Tert-Butyl : The trifluoromethyl group in the target compound and 9a contributes to strong electron-withdrawing effects and metabolic stability. In contrast, chloro (e.g., 9b ) or tert-butyl (e.g., 9c ) substituents may prioritize steric hindrance over electronic effects .
- Sulfonamide Linkers : Compounds like N-[4-(2-CHLOROACETYL)PHENYL]METHANESULFONAMIDE () utilize chloroacetyl groups, which are reactive intermediates in further derivatization, unlike the stable methoxy-phenylbutyl chain in the target compound .
Q & A
Q. What are the standard synthetic routes for N-(2-Methoxy-2-phenylbutyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide?
The synthesis typically involves multi-step reactions, including sulfonylation and alkylation. For example:
- Step 1 : Trifluoromethane sulfonyl chloride reacts with an amine intermediate under basic conditions (e.g., K₂CO₃ in dioxane) to form the sulfonamide core .
- Step 2 : Methylation using methyl iodide and sodium hydride in DMF introduces the methoxy group .
- Purification : Column chromatography (silica gel, dichloromethane/methanol gradients) isolates the final compound . Characterization via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) confirms structural integrity .
Q. How is the purity of this compound validated in academic research?
Purity is assessed using:
Q. What in vitro biological assays are used to evaluate its activity?
Common assays include:
- Cell Viability Tests : MTT or resazurin assays on cancer cell lines (e.g., SKBR3 breast cancer, SKOV3 ovarian cancer) .
- Dose-Response Curves : IC₅₀ determination using serial dilutions (e.g., 0.1–100 µM) .
- Control Experiments : Comparison with reference drugs (e.g., cisplatin) to benchmark activity .
Advanced Research Questions
Q. How can researchers optimize reaction yields in multi-step synthesis?
- Catalyst Selection : Palladium complexes (e.g., [PdCl₂(dppf)]) enhance coupling reactions, improving regioselectivity .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in alkylation steps .
- Real-Time Monitoring : In situ FTIR or LC-MS tracks reaction progress, enabling timely quenching .
Q. What computational methods predict its interactions with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to receptors (e.g., NMDA subunits) .
- DFT Calculations : Gaussian software evaluates electronic properties (e.g., HOMO-LUMO gaps) to correlate with activity .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .
Q. How are spectral data discrepancies resolved (e.g., NMR splitting patterns)?
- Advanced NMR Techniques : 2D NMR (COSY, HSQC) clarifies ambiguous proton assignments .
- Isotopic Labeling : ¹⁵N or ¹³C-labeled reagents aid in tracing structural anomalies .
- X-ray Crystallography : Single-crystal diffraction (CCDC deposition) provides unambiguous confirmation .
Q. What strategies address contradictions in biological activity across studies?
- Cell Line Authentication : STR profiling ensures no cross-contamination (e.g., ATCC-validated SKBR3/SKOV3) .
- Assay Standardization : Uniform protocols for serum concentration (e.g., 10% FBS) and incubation time (48–72 hr) .
- Meta-Analysis : Systematic reviews (e.g., PRISMA guidelines) aggregate data to identify confounding variables .
Q. How is the compound’s stability evaluated under experimental conditions?
- Forced Degradation Studies : Exposure to heat (40–60°C), light (ICH Q1B), and pH extremes (2–12) .
- Mass Balance Analysis : Quantifies degradation products (e.g., hydrolyzed sulfonamide) via LC-MS .
- Accelerated Stability Testing : 40°C/75% RH over 6 months predicts shelf life .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
